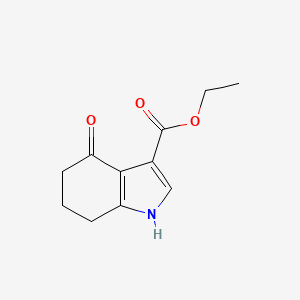
2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This specific compound is characterized by an amino group at the 5-position and an isopropylphenyl group at the 1-position. Pyrazoles, including this compound, are known for their diverse applications in medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine typically involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. One common method is the cyclocondensation of 4-isopropylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) and requires heating to reflux.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Applications De Recherche Scientifique
2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 5-position can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The isopropylphenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-phenylpyrazole: Lacks the isopropyl group, making it less lipophilic.
5-Amino-1-(4-methylphenyl)pyrazole: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
5-Amino-1-(4-chlorophenyl)pyrazole: Contains a chlorine atom, which can influence its reactivity and biological activity.
Uniqueness
2-(4-Isopropyl-phenyl)-2h-pyrazol-3-ylamine is unique due to the presence of the isopropyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
2-(4-propan-2-ylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-9(2)10-3-5-11(6-4-10)15-12(13)7-8-14-15/h3-9H,13H2,1-2H3 |
Clé InChI |
AZXZYRDXGKNPLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)N2C(=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{3-[4-(4-Ethoxyphenyl)-4-methylpent-1-en-1-yl]phenyl}(phenyl)methanone](/img/structure/B8603244.png)
![1,3-Propanediol, 2-[(2,6-diamino-9H-purin-9-yl)methoxy]-](/img/structure/B8603258.png)
![8-(1,3-Benzodioxol-5-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B8603266.png)

![Butyl [3-(trifluoromethyl)phenyl]acetate](/img/structure/B8603305.png)




![4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]-2-fluoro-6-methoxybenzonitrile](/img/structure/B8603329.png)

